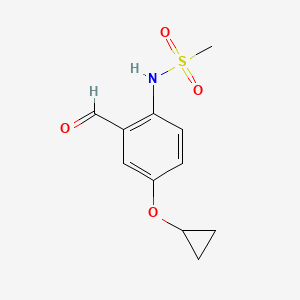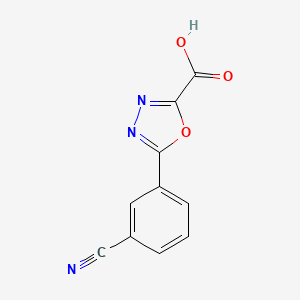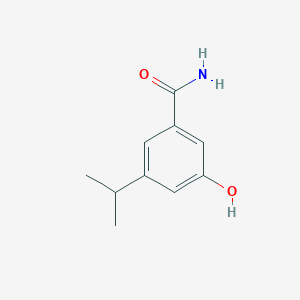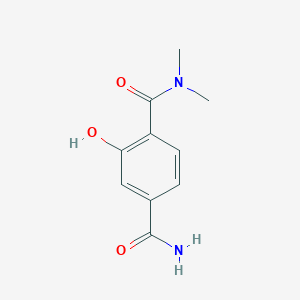![molecular formula C9H5F6NO2 B14845028 [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14845028.png)
[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid: is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, with an acetic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring
Common Reagents and Conditions:
Oxidation: 3-chloroperoxybenzoic acid is commonly used.
Reduction: Sodium and ammonium chloride in ethanol solution.
Substitution: Trimethylsilyl cyanide is a typical reagent for nucleophilic substitution.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as pyridine N-oxides and substituted pyridines .
Scientific Research Applications
Chemistry: In chemistry, [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The presence of trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyestuffs. Its derivatives are important intermediates in the production of pesticides and dyes .
Mechanism of Action
The mechanism of action of [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. This can result in the modulation of biological pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
[2,6-bis(trifluoromethyl)pyridin-4-yl]methanol: Similar structure but with a methanol group instead of acetic acid.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains two pyridine rings with trifluoromethyl groups.
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine: A more complex structure with additional functional groups.
Uniqueness: What sets [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid apart is its specific combination of trifluoromethyl groups and acetic acid moiety, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring high reactivity and stability .
Properties
Molecular Formula |
C9H5F6NO2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
2-[2,6-bis(trifluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C9H5F6NO2/c10-8(11,12)5-1-4(3-7(17)18)2-6(16-5)9(13,14)15/h1-2H,3H2,(H,17,18) |
InChI Key |
SGRHANKTKSREKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



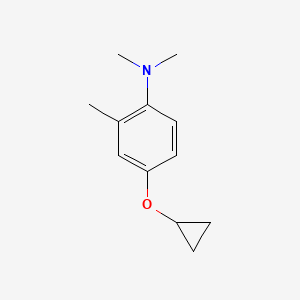

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one](/img/structure/B14844964.png)
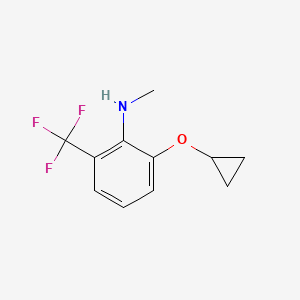
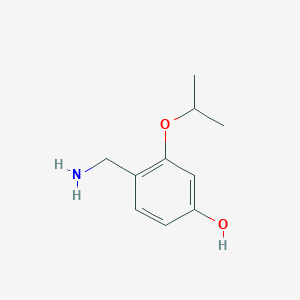
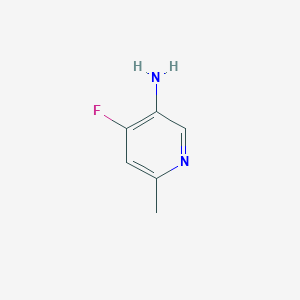
![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine](/img/structure/B14844988.png)

